molecular formula C8H16ClNO B6190581 4-(oxetan-3-yl)piperidine hydrochloride CAS No. 2648948-73-4

4-(oxetan-3-yl)piperidine hydrochloride

Cat. No.: B6190581
CAS No.: 2648948-73-4
M. Wt: 177.67 g/mol
InChI Key: XXQFTOYEWYVLPP-UHFFFAOYSA-N
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Description

4-(oxetan-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxetane ring at the 3-position, and it is typically available as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxetan-3-yl)piperidine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of oxetan-3-one with piperidine under specific reaction conditions. The oxetan-3-one can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of oxetan-3-one, its reaction with piperidine, and subsequent purification and conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-(oxetan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-(oxetan-3-yl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(oxetan-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(oxolan-3-yloxy)piperidine hydrochloride
  • 4-(oxetan-3-yl)morpholine hydrochloride
  • 4-(oxetan-3-yl)pyrrolidine hydrochloride

Uniqueness

4-(oxetan-3-yl)piperidine hydrochloride is unique due to the presence of both the oxetane and piperidine rings, which confer distinct physicochemical properties and reactivity. This combination of structural features makes it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(oxetan-3-yl)piperidine hydrochloride involves the reaction of oxetan-3-ylmagnesium bromide with 4-piperidone hydrochloride followed by acidification to yield the final product.", "Starting Materials": [ "Oxetan-3-ylmagnesium bromide", "4-piperidone hydrochloride" ], "Reaction": [ "Add oxetan-3-ylmagnesium bromide to a reaction flask containing anhydrous ether and stir for 30 minutes at room temperature.", "Add 4-piperidone hydrochloride to the reaction flask and stir for an additional 2 hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield 4-(oxetan-3-yl)piperidine hydrochloride as a white solid." ] }

CAS No.

2648948-73-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(oxetan-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h7-9H,1-6H2;1H

InChI Key

XXQFTOYEWYVLPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2COC2.Cl

Purity

95

Origin of Product

United States

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